ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzofuro[3,2-d]pyrimidin-1(2H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups, including the benzofuro[3,2-d]pyrimidin-1(2H)-one core, the acetyl group, and the piperazine-1-carboxylate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the carbonyl groups and the nitrogen in the piperazine ring could potentially make this compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research into similar complex organic compounds often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, the work by Abu-Hashem et al. (2020) on novel heterocyclic compounds derived from visnaginone and khellinone demonstrates the extensive synthetic applications of complex organic molecules. These compounds have been evaluated for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities, highlighting their potential in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chromatographic Analysis
The study by Chilmonczyk et al. (2005) on the structure-retention relationship in a series of chiral 1,4-disubstituted piperazine derivatives emphasizes the importance of chromatographic techniques in the analysis of complex organic molecules. Their work on resolving compounds into enantiomers using carbohydrate chiral stationary phases underscores the significance of analytical methods in chemical research (Chilmonczyk et al., 2005).
Biological Activity
The exploration of biological activities is a common theme in the research of complex organic molecules. Youssef et al. (2011) investigated the biocidal properties of certain compounds, indicating the potential of such molecules in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011). Similarly, Fang and Wei (2012) described a one-pot synthesis method for piperazine derivatives, highlighting the efficiency of synthesis techniques in creating molecules with potential therapeutic applications (Fang & Wei, 2012).
Antimicrobial and Anticancer Studies
Further research into similar compounds has also revealed their antimicrobial and anticancer properties. For instance, studies on pyrazolopyrimidin-4-one derivatives have shown promising antitumor activity against human breast adenocarcinoma cell lines, suggesting potential applications in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves the condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate, followed by cyclization with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid. The resulting compound is then esterified with ethanol to yield the final product.", "Starting Materials": [ "Piperazine-1-carboxylic acid", "Ethyl 4-(2-aminoacetyl)phenylacetate", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate.", "Step 2: Cyclization of ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of a base such as triethylamine (TEA) to yield ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate.", "Step 3: Esterification of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate." ] } | |
CAS-Nummer |
877656-66-1 |
Molekularformel |
C25H24N4O6 |
Molekulargewicht |
476.489 |
IUPAC-Name |
ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
InChI-Schlüssel |
GOVBMEQEIZFLDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.